molecular formula C11H15NO2 B071648 N-(2-methoxyphenyl)oxolan-3-amine CAS No. 162851-45-8

N-(2-methoxyphenyl)oxolan-3-amine

Cat. No.: B071648
CAS No.: 162851-45-8
M. Wt: 193.24 g/mol
InChI Key: VBKUUDHFVCZSJP-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)oxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolane) ring substituted with an amine group at the 3-position, which is further linked to a 2-methoxyphenyl group. This compound is structurally related to aromatic amines and their metabolites, which are often implicated in biochemical and toxicological pathways.

Key studies highlight its role as a reactive metabolite of carcinogens such as o-anisidine. Metabolic activation involves N-hydroxylation to form N-(2-methoxyphenyl)hydroxylamine, a precursor to genotoxic species like o-nitrosoanisole and o-aminophenol . These metabolites induce DNA damage, underscoring the compound’s significance in carcinogenesis. Hepatic microsomal enzymes, particularly CYP1A and CYP2E1, mediate its metabolism, with CYP1A driving reductive pathways to o-anisidine and CYP2E1 favoring oxidative conversion to o-aminophenol .

Properties

CAS No.

162851-45-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-methoxyphenyl)oxolan-3-amine

InChI

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-9-6-7-14-8-9/h2-5,9,12H,6-8H2,1H3

InChI Key

VBKUUDHFVCZSJP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC2CCOC2

Canonical SMILES

COC1=CC=CC=C1NC2CCOC2

Synonyms

N-(2'-METHOXYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-(2-Methoxyphenyl)oxolan-3-amine and Related Compounds

Compound Name Molecular Formula Molecular Weight Key Features Metabolic Pathways Toxicity/Activity
This compound C₁₁H₁₅NO₂ 193.24 g/mol Oxolane-3-amine + 2-methoxyphenyl CYP1A-mediated reduction; CYP2E1 oxidation Carcinogenic (DNA adducts)
N-(3-Bromophenyl)-2-methyloxolan-3-amine C₁₁H₁₄BrNO 256.14 g/mol Bromophenyl substitution; methyl-oxolane Underexplored; likely CYP-dependent Unknown; structural analog of NBOMe series
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 g/mol Chloro + methylphenyl; methyl-oxolane Not reported Potential serotonergic activity
N-(2-Methoxyphenyl)pyridin-3-amine C₁₂H₁₂N₂O 200.24 g/mol Pyridine ring instead of oxolane Likely aromatic amine pathways Unknown; structural analog
25I-NBOMe C₁₈H₂₂INO₃ 427.28 g/mol 2,5-dimethoxy-4-iodophenyl + benzylamine CYP2D6 oxidation High toxicity (serotonin receptor agonism)

Metabolic and Functional Insights

(a) This compound vs. NBOMe Series (e.g., 25I-NBOMe)

  • Structural Differences : The NBOMe series (e.g., 25I-NBOMe) incorporates a benzylamine group and halogenated 2,5-dimethoxyphenyl rings, whereas this compound lacks the dimethoxy substitution and uses an oxolane ring instead of a benzyl group .
  • Toxicity : NBOMe compounds exhibit extreme potency as 5-HT₂A receptor agonists, causing hallucinations, seizures, and fatalities . In contrast, this compound’s toxicity arises from metabolic activation to DNA-reactive species .
  • Metabolism : NBOMe compounds are primarily metabolized by CYP2D6, while this compound relies on CYP1A and CYP2E1 .

(b) Comparison with Aromatic Amines (e.g., o-Anisidine)

  • Metabolic Link : this compound is a derivative of o-anisidine, sharing its N-hydroxylation pathway. However, the oxolane ring introduces steric and electronic differences, altering metabolic stability and enzyme specificity .
  • Carcinogenicity: Both compounds form genotoxic metabolites, but this compound’s oxolane moiety may influence tissue-specific uptake and adduct formation .

(c) Heterocyclic Variants (e.g., N-(2-Methoxyphenyl)pyridin-3-amine)

  • Enzyme Interactions : Pyridine-containing analogs may engage different CYP isoforms due to altered electron distribution.

Research Findings and Implications

  • CYP Isoform Specificity: CYP1A enzymes dominate the reduction of N-(2-methoxyphenyl)hydroxylamine to o-anisidine, while CYP2E1 preferentially oxidizes o-anisidine to o-aminophenol . This dual pathway highlights metabolic competition influencing carcinogenic outcomes.
  • Species Variability: Rabbit hepatic microsomes produce higher levels of o-aminophenol compared to rats, suggesting species-specific detoxification capacities .
  • Therapeutic Relevance : Structural analogs like the NBOMe series are avoided in drug design due to toxicity, whereas understanding this compound’s metabolism aids in assessing risks of aromatic amine exposure .

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